N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core, substituted with a pyridin-4-yl group at position 3 and a sulfanyl-linked acetamide moiety at position 4. The acetamide side chain includes a 2-ethoxyphenyl group, which may enhance lipophilicity and influence binding interactions. The sulfanyl bridge in the target compound could modulate electronic properties or metabolic stability compared to other derivatives .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-16-6-4-3-5-15(16)22-18(27)13-29-19-8-7-17-23-24-20(26(17)25-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAYLHVIGPLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H21N5O2S
- CAS Number : 1071793
This structure features a triazole-pyridazine moiety known for its biological activity against various targets.
The biological activity of this compound has been linked to its ability to inhibit specific kinases and modulate cell signaling pathways. In particular, studies have shown that related compounds exhibit inhibitory activity against c-Met kinase, which plays a crucial role in cancer progression and metastasis.
In Vitro Studies
A comprehensive evaluation of the compound's cytotoxicity was conducted using various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 1.06 ± 0.16 | |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 | |
| LO2 (normal) | Not Detected |
The compound demonstrated significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics.
Mechanisms of Induced Cell Death
Further investigations revealed that the compound induces apoptosis in cancer cells through multiple pathways:
- Apoptosis Induction : The acridine orange staining test indicated late apoptosis in A549 cells.
- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cells.
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to this compound:
- c-Met Kinase Inhibition : Compounds similar to this structure were evaluated for their c-Met inhibitory activity. The most promising derivatives showed IC50 values as low as 0.090 µM against c-Met kinase, indicating potential as targeted cancer therapies .
- Cytotoxicity Profile : The cytotoxic profile across multiple cancer cell lines suggests a broad-spectrum anti-cancer potential. For instance, derivatives exhibited moderate to high cytotoxicity with specific compounds showing selective toxicity towards tumor cells while sparing normal cells .
Comparison with Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632)
- Substituents : Methyl group at the triazolo-pyridazine core, N-methylphenylacetamide side chain.
- Activity : Inhibits Lin28/let-7 interaction, rescues let-7 tumor suppressor function, and reduces tumorsphere formation in cancer cell lines at 80 µM .
- Synthesis : Commercially available (CAS 108825-65-6) .
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
- Substituents: Benzoylamino and propenoic acid groups.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide Derivatives
- Substituents : Sulfanyl-linked acetamide with furan and triazole groups.
Pharmacological and Physicochemical Comparisons
Key Observations :
- Sulfanyl vs. Methyl Links : The sulfanyl bridge in the target compound could enhance metabolic stability compared to methyl-linked derivatives like C1632 .
- Thermal Properties : High melting points (e.g., E-4b at 253–255°C) suggest challenges in solubility, which may be mitigated by the ethoxy group in the target compound .
Preparation Methods
Synthetic Routes and Reaction Pathways
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- 2-Ethoxyphenylacetamide backbone
- Triazolo[4,3-b]pyridazine core
- Pyridin-4-yl substituent
Retrosynthetic disconnections suggest sequential assembly via thioether linkage formation, followed by amide coupling and heterocyclic ring closure.
Stepwise Synthesis Protocol
Preparation of 3-(Pyridin-4-yl)-Triazolo[4,3-b]Pyridazin-6-thiol
The triazolopyridazine-thiol intermediate is synthesized through cyclocondensation of 3-hydrazinylpyridazine with pyridin-4-yl-carboximidamide under acidic conditions. Key parameters include:
| Parameter | Optimal Condition | Source Citation |
|---|---|---|
| Temperature | 80–90°C | |
| Solvent | Ethanol/Water (3:1) | |
| Catalyst | HCl (1M) | |
| Reaction Time | 12–16 hours |
The product is isolated via vacuum filtration and washed with cold ethanol to yield a pale-yellow solid (reported yield: 68–72%).
Thioether Formation
The thiol intermediate undergoes nucleophilic substitution with 2-bromo-N-(2-ethoxyphenyl)acetamide in dimethyl sulfoxide (DMSO) at 60°C for 6 hours. Triethylamine (2 equiv.) is added to scavenge HBr, enhancing reaction efficiency.
Final Acetamide Coupling
The crude thioether is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) and subsequently recrystallized from ethanol to afford the final product in 58–65% yield.
Mechanistic Insights
Thioether Bond Formation
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of 2-bromoacetamide. Triethylamine facilitates deprotonation of the thiol group, accelerating nucleophilicity.
Key Observation : Excess base (>2 equiv.) leads to side reactions, including hydrolysis of the acetamide group.
Optimization Strategies
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J = 5.2 Hz, 2H, pyridinyl-H), 8.15 (s, 1H, triazole-H), 7.92 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45–7.32 (m, 4H, ethoxyphenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.89 (s, 2H, SCH2), 1.39 (t, J = 7.0 Hz, 3H, CH3).
High-Resolution Mass Spectrometry (HRMS)
Scale-Up Challenges and Solutions
Comparative Analysis with Analogues
Structural analogues substituting pyridin-4-yl with pyridin-2-yl show reduced yield (45–50%), attributed to steric hindrance during cyclization.
Q & A
Q. What are the key synthetic routes for preparing N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step organic reactions:
- Core Formation : Cyclization of hydrazine derivatives with aldehydes to generate the triazolopyridazine core .
- Thioether Coupling : Reaction of the core with a sulfanyl acetamide intermediate under basic conditions (e.g., NaH in DMF) .
- Final Functionalization : Introduction of the 2-ethoxyphenyl group via amide coupling using reagents like EDCI or HATU . Optimization of temperature, solvent polarity, and catalyst choice is critical for yields >70% .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and connectivity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor stability under varying pH/temperature .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
Q. What are the primary physicochemical properties influencing its solubility and reactivity?
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity suitable for cellular uptake .
- pKa : The pyridinyl nitrogen (pKa ~4.5) and acetamide group (pKa ~10) affect protonation states in biological systems .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, guiding storage conditions .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the sulfanyl acetamide group during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur intermediates .
- Catalyst Screening : Use of Cu(I) catalysts (e.g., CuBr) to accelerate thioether formation, reducing side products .
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Assay Standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions .
- Orthogonal Validation : Combine in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability assays .
- Metabolite Analysis : LC-MS/MS to identify degradation products or active metabolites that may skew results .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- Bioisosteric Replacement : Substitute the ethoxyphenyl group with fluorinated analogs to improve metabolic stability .
- Prodrug Design : Introduce esterase-labile moieties (e.g., acetylated amines) to enhance oral bioavailability .
- Computational Modeling : Molecular dynamics simulations to predict binding affinity changes upon substitution .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Target Identification : Chemoproteomics (e.g., affinity-based pull-down assays) using biotinylated derivatives .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects in treated cells .
- In Vivo Imaging : Radiolabeling (e.g., ) for PET imaging to study biodistribution and target engagement .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported cytotoxicity profiles across studies?
- Dose-Response Reevaluation : Conduct full 12-point dose curves (0.1–100 µM) to confirm IC50 consistency .
- Batch Purity Analysis : Compare HPLC chromatograms of compound batches used in conflicting studies .
- Cross-Lab Collaboration : Share protocols and reagents to isolate variables (e.g., serum concentration in cell media) .
Q. What experimental controls are critical when studying the compound’s enzyme inhibition kinetics?
- Negative Controls : Use inert analogs (e.g., methylated triazolopyridazine) to rule out non-specific binding .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Preincubation Time Optimization : Vary incubation periods (15–60 mins) to account for slow-binding inhibition .
Methodological Best Practices
Q. Which in silico tools are most reliable for predicting ADMET properties of this compound?
- ADMET Predictor® : Accurately models absorption (e.g., Caco-2 permeability) and CYP450 inhibition .
- SwissADME : Validates drug-likeness via BOILED-Egg model for GI absorption and BBB penetration .
- Molecular Docking (AutoDock Vina) : Screens against homology models of target proteins (e.g., EGFR, VEGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
